molecular formula C25H18FNO4 B11568594 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568594
M. Wt: 415.4 g/mol
InChI Key: XOJOQGZTECCHTQ-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically crafted small molecule based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery . This specific analog incorporates a 7-fluoro substituent on the chromone system, a 4-hydroxyphenyl group at the N1 position, and a 4-methylbenzyl (p-tolylmethyl) group at the N2 position, modifications designed to fine-tune its electronic properties, bioavailability, and target binding affinity. The core scaffold is recognized as a mimic of glycosaminoglycans and has been identified in compounds acting as glucokinase activators , highlighting its potential as a versatile template for developing biologically active agents. The synthetic approach for this class of compounds has been significantly advanced via efficient one-pot multicomponent processes, allowing for the creation of diversified libraries with broad substituent compatibility under mild conditions and facilitating isolation without the need for chromatography . This compound is supplied as a high-purity chemical tool for research applications exclusively. It is intended for in vitro biological screening, hit-to-lead optimization studies, and investigation of structure-activity relationships (SAR) within the dihydrochromeno[2,3-c]pyrrole chemical class. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C25H18FNO4

Molecular Weight

415.4 g/mol

IUPAC Name

7-fluoro-1-(4-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18FNO4/c1-14-2-4-15(5-3-14)13-27-22(16-6-9-18(28)10-7-16)21-23(29)19-12-17(26)8-11-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3

InChI Key

XOJOQGZTECCHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization Reaction

The core scaffold is synthesized using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines.

Reaction Components

  • Methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate : Fluorine is introduced via fluorinated starting material.

  • 4-Methylbenzaldehyde : Provides the 4-methylbenzyl group.

  • 4-Aminophenol : Introduces the 4-hydroxyphenyl moiety.

Optimized Conditions

ParameterValueSource
SolventEthanol with 1 mL acetic acid
Temperature80°C (reflux)
Reaction Time20 hours
Yield43–86%

The reaction proceeds via:

  • Knoevenagel condensation between the dioxobutanoate and aldehyde.

  • Michael addition of the amine.

  • Cyclodehydration to form the pyrrolidone ring.

Stepwise Synthesis

For laboratories lacking MCR capabilities, a stepwise approach is viable:

Chromenone Formation

  • Fluorinated chromenone synthesis :

    • Condensation of 2,4-dihydroxy-5-fluorobenzaldehyde with dimethyl acetylenedicarboxylate.

    • Yield: 68–72%.

Pyrrolidone Ring Construction

  • Mannich reaction : React chromenone with 4-hydroxyphenylglycine and 4-methylbenzyl chloride.

  • Cyclization : Under acidic conditions (HCl/EtOH, 70°C, 12 h).

Critical Analysis of Methodologies

Multicomponent vs. Stepwise Synthesis

AspectMulticomponentStepwise
Step Economy1 pot, 3 steps4–5 steps
Yield43–86%50–68%
PurificationCrystallization (no chromatography)Column chromatography required

Multicomponent reactions are preferred for scalability, though stepwise methods allow intermediate characterization.

Functional Group Compatibility

  • Fluorine Stability : Fluorine at position 7 remains intact under acidic reflux conditions.

  • Hydroxyphenyl Protection : The 4-hydroxyphenyl group may require protection (e.g., acetyl) during cyclization to prevent side reactions.

Characterization and Validation

  • Spectroscopic Data :

    • 1H^1\text{H} NMR (DMSO-d6): δ 7.8–7.6 (m, chromenone protons), 6.9–6.7 (m, 4-hydroxyphenyl), 2.4 (s, 4-methylbenzyl CH3).

    • IR : 1715 cm1^{-1} (C=O), 1656 cm1^{-1} (C=O).

  • HPLC Purity : >95% after crystallization.

Challenges and Mitigations

  • Regioselectivity : Competing cyclization pathways may form regioisomers. Mitigated by optimizing stoichiometry (1:1:1 molar ratio).

  • Byproduct Formation : Acetic acid additive suppresses aldol condensation byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its anticancer properties . Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar chromeno-pyrrole frameworks have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The National Cancer Institute (NCI) has conducted screenings that reveal promising results for compounds related to this structure, suggesting a potential pathway for developing novel anticancer therapies .

Antitumor Activity

In vitro studies have shown that compounds structurally related to 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit antimitotic activity , with mean growth inhibition values indicating effective cytotoxicity against human tumor cells . The mechanism of action is believed to involve the disruption of microtubule dynamics and interference with cell cycle progression.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. Studies suggest that similar chromeno-pyrrole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further investigation in anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Variations in substituents at specific positions on the chromeno-pyrrole framework can significantly affect its biological properties. For example:

  • Fluorination at the 7-position enhances lipophilicity and may improve cellular uptake.
  • Hydroxyl groups at the 4-position can increase hydrogen bonding interactions with biological targets.

Case Studies

Several case studies illustrate the compound's potential applications:

  • Anticancer Screening : A study evaluated the anticancer activity of a series of chromeno-pyrrole derivatives against a panel of cancer cell lines, demonstrating that modifications at the 2 and 9 positions significantly enhanced cytotoxic effects .
  • Anti-inflammatory Activity : In a model of acute inflammation, compounds derived from similar structures were shown to reduce edema and inflammatory markers in vivo, suggesting a pathway for therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of “7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Signal transduction pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The 4-methylbenzyl group’s lipophilicity may improve blood-brain barrier penetration compared to morpholinylethyl or pyridinyl analogues .

Biological Activity

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, characterized by a fused ring system that contributes to its biological activity. The presence of fluorine and hydroxyl groups enhances its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in various biological systems. For instance, studies have shown that these compounds can scavenge free radicals effectively, reducing cellular damage and inflammation .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been linked to the inhibition of the main protease (Mpro) of SARS-CoV-2, suggesting its relevance in antiviral research . Moreover, it may act as a glucokinase activator, which could have implications for glucose metabolism and diabetes management .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, one study reported significant growth inhibition in breast cancer cells treated with this compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective free radical scavenging
Enzyme InhibitionInhibits SARS-CoV-2 Mpro; glucokinase activation
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent antioxidant effect comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Potential

In a recent investigation into its anticancer properties, 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione was tested on human breast cancer cell lines. The findings revealed a significant reduction in cell viability with IC50 values indicating potent activity at low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized protocols include refluxing in ethanol or toluene under inert atmospheres, with yields ranging from 65% to 85% depending on substituent reactivity . Key steps include cyclocondensation and regioselective fluorination at the C7 position.

Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals:
  • Aromatic protons: δ 6.8–7.5 ppm (split into multiplets due to fluorophenyl and methylbenzyl groups).
  • Hydroxyl proton (4-hydroxyphenyl): δ ~9.5 ppm (broad singlet, exchangeable with D₂O).
  • Dihydrochromeno-pyrrole protons: δ 4.2–5.1 ppm (doublets from coupling with fluorine) .
  • ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the fluorine atom’s presence at C7 .

Q. What experimental methods are recommended for assessing the compound’s thermal stability?

  • Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. Typical results show decomposition onset at ~250°C (TGA) and a glass transition temperature (Tg) near 120°C (DSC), indicating moderate thermal stability suitable for pharmaceutical formulation studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s workflow .
  • Yield Data :
ConditionYield (%)Purity (%)
Ethanol, reflux6592
DMF, 80°C7895
ZnCl₂ catalysis8597

Q. How to resolve contradictions in spectral data for derivatives with similar substituents?

  • Methodological Answer :

  • Case Study : Compare ¹H NMR shifts of the 4-methylbenzyl group (δ 2.3 ppm) versus 4-fluorophenyl analogs (δ 7.1 ppm). Discrepancies arise from electron-withdrawing effects of fluorine altering ring current shielding .
  • Validation : Perform X-ray crystallography to confirm substituent positioning and rule out rotational isomerism .

Q. What computational strategies can predict biological activity for untested derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), prioritizing derivatives with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models on chromeno-pyrrole datasets to correlate substituent electronegativity (Hammett σ values) with IC₅₀ .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with:
  • Electron-donating groups (e.g., -OCH₃) at the 4-hydroxyphenyl position.
  • Bulky substituents (e.g., -CF₃) on the methylbenzyl group .
  • Assay Design : Test against cancer cell lines (e.g., HeLa) using MTT assays. Example results:
DerivativeIC₅₀ (μM)Selectivity Index
Parent12.33.2
-OCH₃8.75.1
-CF₃25.41.8

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